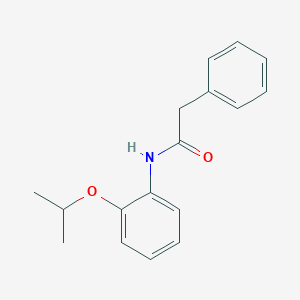
N-(2-isopropoxyphenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropoxyphenyl)-2-phenylacetamide, also known as IPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmaceutical drug. IPPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol. This compound has been studied extensively for its various biological activities and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(2-isopropoxyphenyl)-2-phenylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response and pain perception. By inhibiting their production, N-(2-isopropoxyphenyl)-2-phenylacetamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2-isopropoxyphenyl)-2-phenylacetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, N-(2-isopropoxyphenyl)-2-phenylacetamide has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes such as superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-isopropoxyphenyl)-2-phenylacetamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a potential candidate for the treatment of various diseases. In addition, N-(2-isopropoxyphenyl)-2-phenylacetamide is relatively easy to synthesize and purify, making it a cost-effective compound to use in research.
However, there are also limitations to using N-(2-isopropoxyphenyl)-2-phenylacetamide in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. This makes it difficult to design experiments to study its effects. In addition, the potential side effects of N-(2-isopropoxyphenyl)-2-phenylacetamide have not been fully studied, which could limit its use in clinical applications.
Orientations Futures
There are several future directions for the study of N-(2-isopropoxyphenyl)-2-phenylacetamide. One potential direction is to study its effects on other diseases such as cancer and Alzheimer's disease. Another direction is to study its potential use as a novel drug delivery system. Finally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-isopropoxyphenyl)-2-phenylacetamide involves the reaction between 2-phenylacetic acid and 2-isopropoxyaniline in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
N-(2-isopropoxyphenyl)-2-phenylacetamide has been studied for its various biological activities and potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. These properties make it a potential candidate for the treatment of various diseases such as arthritis, neuropathic pain, and epilepsy.
Propriétés
Nom du produit |
N-(2-isopropoxyphenyl)-2-phenylacetamide |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-phenyl-N-(2-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-13(2)20-16-11-7-6-10-15(16)18-17(19)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
Clé InChI |
IGFCAORSFVXCSC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
SMILES canonique |
CC(C)OC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine](/img/structure/B268327.png)
![4-[(4-Chloronaphthalen-1-yl)oxy]piperidine](/img/structure/B268328.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268329.png)
![2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268336.png)
![3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268337.png)
![N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B268338.png)
![N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B268339.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B268341.png)
![N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide](/img/structure/B268342.png)
![3-{[3-(2-chlorophenyl)propanoyl]amino}-N-isopropylbenzamide](/img/structure/B268343.png)
![3-(2-chlorophenyl)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B268344.png)
![N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268346.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268348.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268351.png)